molecular formula C18H26Cl2N4O3S B10768168 2-amino-1-[(3S)-3-methyl-4-(4-methylisoquinolin-5-yl)sulfonyl-1,4-diazepan-1-yl]ethanone;dihydrochloride

2-amino-1-[(3S)-3-methyl-4-(4-methylisoquinolin-5-yl)sulfonyl-1,4-diazepan-1-yl]ethanone;dihydrochloride

Cat. No.: B10768168
M. Wt: 449.4 g/mol
InChI Key: ILDBNQGLZFSHQZ-UTLKBRERSA-N
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Description

2-amino-1-[(3S)-3-methyl-4-(4-methylisoquinolin-5-yl)sulfonyl-1,4-diazepan-1-yl]ethanone;dihydrochloride is a synthetic compound with a complex molecular structure. It includes functional groups such as amino, sulfonyl, diazepane, and isoquinoline, indicating a versatile potential in biochemical and pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Preparation typically starts with the synthesis of individual fragments, which are later assembled. The diazepane ring is often synthesized through a cyclization reaction involving suitable dihalides and primary amines under controlled temperatures. The isoquinoline sulfonyl group is introduced via sulfonation reactions. The final assembly involves coupling these fragments under controlled pH and temperature conditions to ensure the stability of the functional groups.

Industrial Production Methods

Industrial production may involve similar steps but on a larger scale with optimization for yield and purity. This includes using bulk chemicals, large-scale reactors, and efficient purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various reactions including:

  • Oxidation: : The amino group can be oxidized under specific conditions to form oximes or nitro compounds.

  • Reduction: : The sulfonyl group can be reduced to sulfides.

  • Substitution: : The amino and sulfonyl groups participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Reagents like sodium borohydride, hydrogen peroxide, and halogenating agents are commonly used under conditions ranging from mild (room temperature) to harsh (elevated temperatures).

Major Products

Depending on the reaction type, products can include nitriles, sulfides, and substituted diazepane derivatives.

Scientific Research Applications

Chemistry

The compound's reactivity makes it a valuable intermediate in organic synthesis for developing new materials and catalysts.

Biology

In biological research, it is used as a probe to study enzyme activities and metabolic pathways due to its specific functional groups.

Medicine

Medically, it shows potential as a therapeutic agent, particularly in targeting neurological pathways due to its diazepane ring structure.

Industry

Industrially, it can be used in the manufacture of fine chemicals and advanced materials.

Mechanism of Action

Molecular Targets and Pathways

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, through its functional groups. It can inhibit or activate these targets, altering biochemical pathways in the body.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-1-[(3R)-3-methyl-4-(4-methylisoquinolin-5-yl)sulfonyl-1,4-diazepan-1-yl]ethanone;dihydrochloride

  • 2-amino-1-[(3S)-3-ethyl-4-(4-methylisoquinolin-5-yl)sulfonyl-1,4-diazepan-1-yl]ethanone;dihydrochloride

Uniqueness

What sets this compound apart is its specific spatial configuration (3S) and the presence of the methyl group on both the isoquinoline and diazepane rings, which can significantly influence its biological activity and interaction with molecular targets.

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Properties

IUPAC Name

2-amino-1-[(3S)-3-methyl-4-(4-methylisoquinolin-5-yl)sulfonyl-1,4-diazepan-1-yl]ethanone;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3S.2ClH/c1-13-10-20-11-15-5-3-6-16(18(13)15)26(24,25)22-8-4-7-21(12-14(22)2)17(23)9-19;;/h3,5-6,10-11,14H,4,7-9,12,19H2,1-2H3;2*1H/t14-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILDBNQGLZFSHQZ-UTLKBRERSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCCN1S(=O)(=O)C2=CC=CC3=C2C(=CN=C3)C)C(=O)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CCCN1S(=O)(=O)C2=CC=CC3=C2C(=CN=C3)C)C(=O)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26Cl2N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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